molecular formula C11H11ClN4 B11875407 [2,3'-Bipyridine]-6-carboximidamide hydrochloride CAS No. 1179359-85-3

[2,3'-Bipyridine]-6-carboximidamide hydrochloride

Cat. No.: B11875407
CAS No.: 1179359-85-3
M. Wt: 234.68 g/mol
InChI Key: ZBRVDVQGDGIPEA-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-6-carboximidamide hydrochloride is a derivative of bipyridine, a family of organic compounds consisting of two pyridyl rings. Bipyridine derivatives are known for their coordination chemistry and are used in various applications, including catalysis, materials science, and pharmaceuticals .

Preparation Methods

The synthesis of [2,3’-Bipyridine]-6-carboximidamide hydrochloride typically involves the coupling of pyridine derivatives. Common synthetic routes include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These reactions often require specific catalysts and conditions to achieve high yields and selectivity. Industrial production methods may involve the use of homogeneous or heterogeneous catalytic systems to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

[2,3’-Bipyridine]-6-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include halides, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[2,3’-Bipyridine]-6-carboximidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets and pathways, influencing various biochemical and physiological processes . The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used.

Comparison with Similar Compounds

[2,3’-Bipyridine]-6-carboximidamide hydrochloride is unique among bipyridine derivatives due to its specific functional groups and coordination properties. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of [2,3’-Bipyridine]-6-carboximidamide hydrochloride.

Properties

CAS No.

1179359-85-3

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10N4.ClH/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8;/h1-7H,(H3,12,13);1H

InChI Key

ZBRVDVQGDGIPEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2.Cl

Origin of Product

United States

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